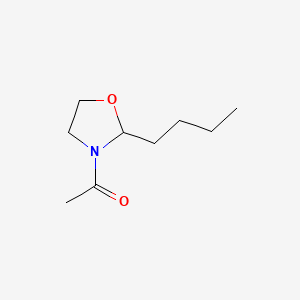![molecular formula C19H27N3O4 B593350 N-[[1-(5-hydroxypentyl)-1H-indazol-3-yl]carbonyl]-L-valine,methylester CAS No. 1890250-14-2](/img/structure/B593350.png)
N-[[1-(5-hydroxypentyl)-1H-indazol-3-yl]carbonyl]-L-valine,methylester
説明
“N-[[1-(5-hydroxypentyl)-1H-indazol-3-yl]carbonyl]-L-valine,methylester” is a compound with the CAS Number: 1890250-14-2. Its IUPAC name is methyl (1- (5-hydroxypentyl)-1H-indazole-3-carbonyl)-L-valinate . It has a molecular weight of 361.44 .
Molecular Structure Analysis
The Inchi Code for the compound is 1S/C19H27N3O4/c1-13(2)16(19(25)26-3)20-18(24)17-14-9-5-6-10-15(14)22(21-17)11-7-4-8-12-23/h5-6,9-10,13,16,23H,4,7-8,11-12H2,1-3H3,(H,20,24)/t16-/m0/s1 . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound has a molecular weight of 361.44 .科学的研究の応用
Perovskite Solar Cells
The compound has been utilized in the synthesis of polymers for electron-extraction layers in perovskite solar cells . These solar cells are a promising area of research due to their high efficiency and low production costs. The specific polymer synthesized using a derivative of this compound exhibits good transparency, solubility, and resistance to solvents, which are crucial properties for the stability and efficiency of solar cells.
Synthetic Cannabinoid Metabolism
Research has shown that derivatives of this compound, such as AB-PINACA and its fluorinated analogs, are metabolized in the human body to produce various metabolites . Understanding the metabolism of synthetic cannabinoids can aid in the development of therapeutic agents and the detection of these substances in forensic toxicology.
Cancer Treatment
Indole derivatives, which include the core structure of this compound, have been studied for their potential applications in treating cancer . These compounds can interact with biological systems in ways that may inhibit the growth of cancer cells, making them a focus of medicinal chemistry research.
Microbial Infection Treatment
The antibacterial and antifungal properties of indole derivatives make them candidates for developing new treatments for microbial infections . Research into these properties could lead to the discovery of novel antibiotics and antifungal agents.
Treatment of Disorders
Indole derivatives are also being explored for their potential to treat various disorders in the human body . This includes neurological disorders, where modulation of certain pathways by indole compounds could provide therapeutic benefits.
Drug Standards and Environmental Analysis
The compound’s derivatives are used in creating standards for drug testing and environmental analysis . These standards are essential for accurate measurement and detection of substances in clinical and environmental samples.
Material Chemistry
The compound’s derivatives are valuable in material chemistry, particularly in the synthesis of polymers with specific properties for industrial applications . This includes creating materials with particular electrical, mechanical, or chemical properties.
Novel Psychoactive Substances Control
Understanding the metabolism and effects of compounds related to this one is crucial in controlling novel psychoactive substances . This research can inform legal and health authorities about the risks associated with these substances and aid in the development of regulations.
Safety and Hazards
特性
IUPAC Name |
methyl (2S)-2-[[1-(5-hydroxypentyl)indazole-3-carbonyl]amino]-3-methylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O4/c1-13(2)16(19(25)26-3)20-18(24)17-14-9-5-6-10-15(14)22(21-17)11-7-4-8-12-23/h5-6,9-10,13,16,23H,4,7-8,11-12H2,1-3H3,(H,20,24)/t16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYDHCGXHDBEZCS-INIZCTEOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OC)NC(=O)C1=NN(C2=CC=CC=C21)CCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)OC)NC(=O)C1=NN(C2=CC=CC=C21)CCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601145265 | |
| Record name | Methyl N-{[1-(5-hydroxypentyl)-1H-indazol-3-yl]carbonyl}-L-valinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601145265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[1-(5-hydroxypentyl)-1H-indazol-3-yl]carbonyl]-L-valine,methylester | |
CAS RN |
1890250-14-2 | |
| Record name | L-Valine, N-[[1-(5-hydroxypentyl)-1H-indazol-3-yl]carbonyl]-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1890250-14-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl N-{[1-(5-hydroxypentyl)-1H-indazol-3-yl]carbonyl}-L-valinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601145265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



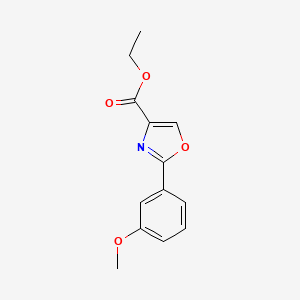
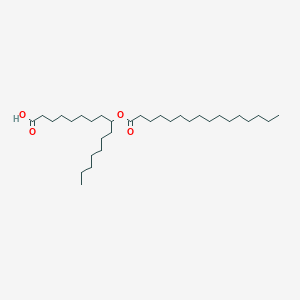
![[1,1-Biphenyl]-2,4-diol,5-(1-methylethyl)-](/img/structure/B593272.png)

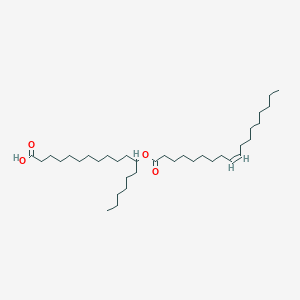

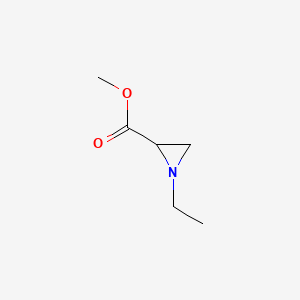
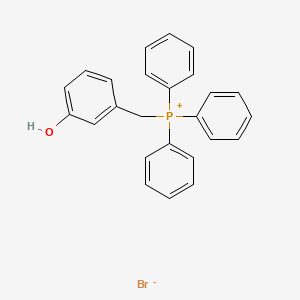
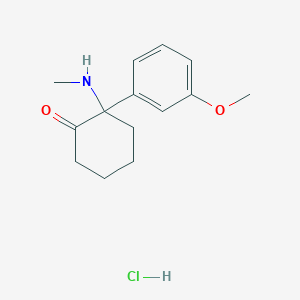


![5,6-dihydro-1H-Pyrrolo[2,3-c]pyridine-4,7-dione](/img/structure/B593286.png)
